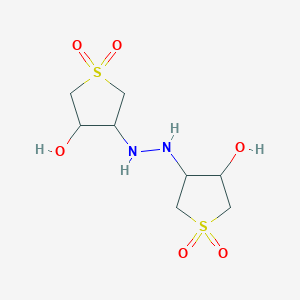

Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide

Description

Thiophene-3-ol, 4,4'-hydrazobis[tetrahydro-, 1,1,1',1'-tetraoxide is a sulfur- and nitrogen-containing bis-heterocyclic compound characterized by two tetrahydrothiophene rings linked via a hydrazine (-NH-NH-) bridge.

Properties

CAS No. |

3446-97-7 |

|---|---|

Molecular Formula |

C8H16N2O6S2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

4-[2-(4-hydroxy-1,1-dioxothiolan-3-yl)hydrazinyl]-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C8H16N2O6S2/c11-7-3-17(13,14)1-5(7)9-10-6-2-18(15,16)4-8(6)12/h5-12H,1-4H2 |

InChI Key |

VMFLIANSPJLKSS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)NNC2CS(=O)(=O)CC2O |

Origin of Product |

United States |

Preparation Methods

The synthesis of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves several steps. One common method includes the condensation of thiophene derivatives with hydrazine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .

Chemical Reactions Analysis

Thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include perbenzoic acid for oxidation and hydrazine for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of thiophene 1,1-dioxides, while reduction can yield thiophene derivatives with altered functional groups .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In medicine, it may be explored for its therapeutic properties, although specific studies are still ongoing . Industrially, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .

Mechanism of Action

The mechanism of action of thiophene-3-ol, 4,4’-hydrazobis[tetrahydro-, 1,1,1’,1’-tetraoxide] involves its interaction with molecular targets such as enzymes and receptors . The compound’s hydrazine linkage and hydroxyl groups play a crucial role in its binding affinity and reactivity. Pathways involved in its mechanism of action may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Taurolidine (4,4'-Methylenebis[tetrahydro-1,2,4-thiadiazine] 1,1,1',1'-tetraoxide)

- Structure : Six-membered thiadiazine rings linked by a methylene (-CH2-) group, with sulfone oxidation .

- Molecular Formula : C₇H₁₆N₄O₄S₂ (MW: 284.4 g/mol) .

- Applications : Clinically approved antimicrobial agent (e.g., Taurolin®) for preventing catheter-related infections and treating peritonitis. Acts via formaldehyde release and endotoxin neutralization .

- Solubility : ≥2.64 mg/mL in water; ≥52.8 mg/mL in DMSO .

- Key Difference : The methylene linkage and thiadiazine core distinguish Taurolidine from the hydrazine-linked thiophene derivative. This structural variation impacts bioavailability and target specificity .

Thiophene, 3,3'-thiobis[tetrahydro-, 1,1,1',1'-tetraoxide

- Structure : Two tetrahydrothiophene rings connected by a thioether (-S-) bridge, fully oxidized to sulfones .

- Applications: Limited data, but sulfone-thioether hybrids are explored in corrosion inhibition (e.g., phosphonate derivatives in cooling systems) .

Fluorinated Thiophene Derivative (C₁₅H₁₀O₄F₆S₂)

- Structure : Hexafluorocyclopentene-bis(methylthiophene) with sulfone groups .

- Molecular Formula : C₁₅H₁₀O₄F₆S₂ (MW: 444.36 g/mol) .

- Applications : Fluorinated sulfones are used in advanced materials (e.g., liquid crystals, polymers) due to thermal stability and hydrophobicity .

- Key Difference: Fluorination introduces electron-withdrawing effects, enhancing thermal stability but reducing water solubility compared to non-fluorinated analogs .

Thiophene-3-ol, Tetrahydro-, 1,1-Dioxide

- Structure : Single tetrahydrothiophene ring with a hydroxyl group and one sulfone .

- Molecular Formula : C₄H₈O₃S (MW: 136.18 g/mol) .

- Toxicity : LD₅₀ (mouse, intraperitoneal): 3500 mg/kg; induces metabolic disturbances .

- Key Difference : The absence of a bis-heterocyclic structure reduces molecular complexity and likely limits broad-spectrum bioactivity compared to the hydrazine-linked compound .

Data Tables

Table 1. Structural and Functional Comparison

| Compound | Core Structure | Linkage | Sulfone Groups | Key Applications |

|---|---|---|---|---|

| Target Compound | Thiophene | Hydrazine | 4 | Under investigation |

| Taurolidine | Thiadiazine | Methylene | 4 | Antimicrobial therapy |

| Thiophene, 3,3'-thiobis[...] | Thiophene | Thioether | 4 | Corrosion inhibition |

| Fluorinated Thiophene Derivative | Thiophene | Cyclopentene | 4 | Materials science |

Table 2. Physicochemical Properties

| Compound | Solubility (Water) | Molecular Weight (g/mol) | Toxicity (LD₅₀) |

|---|---|---|---|

| Target Compound | Not reported | ~300 (estimated) | Not available |

| Taurolidine | ≥2.64 mg/mL | 284.4 | Low (clinical use) |

| Thiophene-3-ol, Tetrahydro-, 1,1-Dioxide | Not reported | 136.18 | 3500 mg/kg (mouse) |

Research Findings and Implications

- Hydrazine Linkage : The -NH-NH- bridge in the target compound may confer unique chelating or redox properties, differentiating it from methylene-linked Taurolidine. This could enhance interactions with metal ions or biomolecules .

- Gaps in Data : Direct studies on the target compound are absent in the evidence, necessitating further research into synthesis, stability, and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.